5-N-Acetyl-beta-D-neuraminic acid

Catalog No.
S516910
CAS No.
131-48-6
M.F
C11H21NO9
M. Wt
309.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-N-Acetyl-beta-D-neuraminic acid

CAS Number

131-48-6

Product Name

5-N-Acetyl-beta-D-neuraminic acid

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C11H21NO9

Molecular Weight

309.27 g/mol

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1

InChI Key

DXQYQJUKDZLOFX-JKKVJPCISA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

NPC-09; Ace-ER; UX-001; Neu-5Ac; SA-ER; AceER; Aceneuramic acid; N-Acetylneuraminic Acid Hydrate; NANA Hydrate; Neu5Ac Hydrate.

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O

Description

The exact mass of the compound 5-N-Acetyl-beta-D-neuraminic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Sialic Acids. It belongs to the ontological category of N-acetylneuraminic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

5-N-Acetyl-beta-D-neuraminic acid, also known as N-acetylneuraminic acid (Neu5Ac) or sialic acid, is a naturally occurring sugar molecule found in many biological processes []. Scientific research on Neu5Ac focuses on its various roles in health and disease, with particular interest in its function as an epitope (cellular recognition site) and its contributions to:

  • Cellular Recognition and Communication

    Neu5Ac plays a crucial role in cell-to-cell interactions by decorating the surface of cells in the form of glycoproteins and glycolipids []. The specific patterns of Neu5Ac on a cell's surface act as identification tags, allowing cells to recognize each other and communicate. This recognition process is essential for various biological functions, including embryonic development, immune response, and tumor metastasis [].

  • Bacterial and Viral Infections

    Research suggests that Neu5Ac can be a target for some pathogens. Bacteria and viruses can bind to sialic acid residues on host cells to gain entry and establish infection []. Understanding how Neu5Ac contributes to these processes can aid in developing new therapeutic strategies against infectious diseases.

  • Tumor Metastasis

    Altered expression of Neu5Ac has been linked to cancer progression. Tumor cells often exhibit changes in their sialic acid patterns, which can contribute to their ability to invade surrounding tissues and metastasize []. Research on Neu5Ac in cancer focuses on its potential as a biomarker for diagnosis and prognosis, as well as a target for anti-cancer therapies.

Neu5Ac Derivatives as Pharmaceuticals

Due to its diverse biological functions, Neu5Ac holds promise for the development of novel therapeutic agents. Zanamivir (Relenza), a drug used to treat influenza, is a derivative of Neu5Ac that targets the sialidase enzyme on the influenza virus, preventing its entry into host cells []. This example highlights the potential of manipulating Neu5Ac for therapeutic purposes.

5-N-Acetyl-beta-D-neuraminic acid (Neu5Ac) is a sialic acid, a type of sugar found bound to glycoproteins and glycolipids on cell surfaces in animals and some bacteria []. It plays a crucial role in various biological processes, including cell-cell recognition, signaling, and regulation of the immune system []. Neu5Ac is naturally occurring and can be obtained from various sources like milk and eggs []. Due to its potential applications in therapeutics, research on Neu5Ac's properties and functions is ongoing [].


Molecular Structure Analysis

Neu5Ac has a complex nine-carbon sugar structure with an N-acetyl group attached to the fifth carbon. It has a beta glycosidic linkage, meaning the hydroxyl group on the first carbon (anomeric carbon) is linked to another sugar unit or another molecule in a beta configuration []. The presence of multiple hydroxyl groups makes it hydrophilic (water-loving). The key features of its structure include:

  • A nine-carbon backbone with a keto (C=O) group on the second carbon
  • An N-acetyl group (CH3C(O)NH-) attached to the fifth carbon
  • A carboxylic acid group (COOH) on the ninth carbon
  • Multiple hydroxyl groups strategically positioned on the molecule [].

These features contribute to Neu5Ac's unique chemical properties and interactions with other molecules.


Chemical Reactions Analysis

Synthesis

Neu5Ac can be synthesized through enzymatic pathways in some bacteria and eukaryotes []. However, for research purposes, it can be isolated from natural sources or obtained through chemical synthesis, although the latter is a complex process [].

Decomposition

Neu5Ac can be degraded by enzymes called neuraminidases, which cleave the glycosidic linkage between Neu5Ac and other molecules. This process plays a role in various biological functions, including viral infection and immune response.

Other Reactions

Neu5Ac can participate in various glycosylation reactions, where it forms bonds with other sugars or proteins to create complex glycoconjugates. These reactions are crucial for the formation and function of glycoproteins and glycolipids on cell surfaces.


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available due to its decomposition at high temperatures.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Highly soluble in water [].
  • Stability: Relatively stable in aqueous solutions at neutral pH but can hydrolyze under acidic or basic conditions.

Neu5Ac plays a multifaceted role in biological systems. Here are some key aspects of its mechanism of action:

  • Cell-cell Recognition: The sugar structure of Neu5Ac acts as a recognition signal on cell surfaces, allowing cells to distinguish between self and non-self and facilitating interactions with other cells [].
  • Regulation of Immune Response: Neu5Ac on cell surfaces can modulate the immune response by interacting with immune cells and regulating their activation.
  • Cell Signaling: Neu5Ac can be involved in cell signaling pathways by influencing protein-protein interactions and receptor activation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4.2

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GZP2782OP0

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 10 of 54 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

131-48-6

Use Classification

Human Drugs -> EU pediatric investigation plans

General Manufacturing Information

Neuraminic acid, N-acetyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Wen L, Zheng Y, Jiang K, Zhang M, Kondengaden SM, Li S, Huang K, Li J, Song J, Wang PG. Two-Step Chemoenzymatic Detection of N-Acetylneuraminic Acid-α(2-3)-Galactose Glycans. J Am Chem Soc. 2016 Aug 30. [Epub ahead of print] PubMed PMID: 27554522.
2: Jahan M, Wynn PC, Wang B. Molecular characterization of the level of sialic acids N-acetylneuraminic acid, N-glycolylneuraminic acid, and ketodeoxynonulosonic acid in porcine milk during lactation. J Dairy Sci. 2016 Jul 13. pii: S0022-0302(16)30439-8. doi: 10.3168/jds.2016-11187. [Epub ahead of print] PubMed PMID: 27423948.
3: Dong R, Li F, Qin S, Wang Y, Si Y, Xu X, Tian H, Zhai L, Zhang G, Li Y, Zhou Y, Zhang Y, Zhang N, Guo S. Dataset on inflammatory proteins expressions and sialic acid levels in apolipoprotein E-deficient mice with administration of N-acetylneuraminic acid and/or quercetin. Data Brief. 2016 Jun 22;8:613-7. doi: 10.1016/j.dib.2016.06.020. eCollection 2016 Sep. PubMed PMID: 27419199; PubMed Central PMCID: PMC4936502.
4: Kim DJ, Kang MJ, Choi JA, Na DS, Kim JB, Na CS, Park JH. Anti-Helicobacter pylori activity of crude N-acetylneuraminic acid isolated from glycomacropeptide of whey. Lab Anim Res. 2016 Jun;32(2):99-104. doi: 10.5625/lar.2016.32.2.99. Epub 2016 Jun 24. PubMed PMID: 27382378; PubMed Central PMCID: PMC4931043.
5: Guo S, Tian H, Dong R, Yang N, Zhang Y, Yao S, Li Y, Zhou Y, Si Y, Qin S. Exogenous supplement of N-acetylneuraminic acid ameliorates atherosclerosis in apolipoprotein E-deficient mice. Atherosclerosis. 2016 Aug;251:183-91. doi: 10.1016/j.atherosclerosis.2016.05.032. Epub 2016 May 19. PubMed PMID: 27344369.
6: Sakai R, Esaki Y, Hasuwa H, Ikawa M, Lo P, Matsuura R, Nakahata K, Zenitani M, Asada M, Maeda A, Eguchi H, Okuyama H, Miyagawa S. Knockout of Cytidine Monophospho-N-Acetylneuraminic Acid (CMP-NeuAc) Hydroxylase From Porcine Endothelial Cells by a CRISPR System. Transplant Proc. 2016 May;48(4):1320-2. doi: 10.1016/j.transproceed.2015.10.065. PubMed PMID: 27320613.
7: Song KH, Kwak CH, Jin UH, Ha SH, Park JY, Abekura F, Chang YC, Cho SH, Lee K, Chung TW, Ha KT, Lee YC, Kim CH. Housekeeping promoter 5'pcmah-2 of pig CMP-N-acetylneuraminic acid hydroxylase gene for NeuGc expression. Glycoconj J. 2016 May 17. [Epub ahead of print] PubMed PMID: 27188588.
8: Hinneburg H, Hofmann J, Struwe WB, Thader A, Altmann F, Varón Silva D, Seeberger PH, Pagel K, Kolarich D. Distinguishing N-acetylneuraminic acid linkage isomers on glycopeptides by ion mobility-mass spectrometry. Chem Commun (Camb). 2016 Mar 21;52(23):4381-4. doi: 10.1039/c6cc01114d. PubMed PMID: 26926577.
9: Williams JT, Corcilius L, Kiefel MJ, Payne RJ. Total Synthesis of Native 5,7-Diacetylpseudaminic Acid from N-Acetylneuraminic Acid. J Org Chem. 2016 Mar 18;81(6):2607-11. doi: 10.1021/acs.joc.5b02754. Epub 2016 Mar 3. PubMed PMID: 26907566.
10: Chuanxiang W, Lian X, Lijie L, Fengli Q, Zhiwei S, Xianen Z, Jinmao Y. A sensitive and efficient method for determination of N-acetylhexosamines and N-acetylneuraminic acid in breast milk and milk-based products by high-performance liquid chromatography via UV detection and mass spectrometry identification. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Feb 1;1011:14-23. doi: 10.1016/j.jchromb.2015.12.032. Epub 2015 Dec 23. PubMed PMID: 26751589.
11: Yida Z, Imam MU, Ismail M, Ismail N, Azmi NH, Wong W, Altine Adamu H, Md Zamri ND, Ideris A, Abdullah MA. N-Acetylneuraminic Acid Supplementation Prevents High Fat Diet-Induced Insulin Resistance in Rats through Transcriptional and Nontranscriptional Mechanisms. Biomed Res Int. 2015;2015:602313. doi: 10.1155/2015/602313. Epub 2015 Nov 25. PubMed PMID: 26688813; PubMed Central PMCID: PMC4673348.
12: Yida Z, Imam MU, Ismail M, Wong W, Abdullah MA, Ideris A, Ismail N. N-Acetylneuraminic acid attenuates hypercoagulation on high fat diet-induced hyperlipidemic rats. Food Nutr Res. 2015 Dec 4;59:29046. doi: 10.3402/fnr.v59.29046. eCollection 2015. PubMed PMID: 26642300; PubMed Central PMCID: PMC4671315.
13: Yida Z, Imam MU, Ismail M, Ismail N, Ideris A, Abdullah MA. High fat diet-induced inflammation and oxidative stress are attenuated by N-acetylneuraminic acid in rats. J Biomed Sci. 2015 Oct 24;22:96. doi: 10.1186/s12929-015-0211-6. PubMed PMID: 26498218; PubMed Central PMCID: PMC4619312.
14: Takahashi T, Kawagishi S, Funahashi H, Hayashi N, Suzuki T. Production and Purification of Secretory Simian Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase Using Baculovirus-Protein Expression System. Biol Pharm Bull. 2015;38(8):1220-6. doi: 10.1248/bpb.b15-00299. PubMed PMID: 26235586.
15: Miyagawa S, Matsunari H, Watanabe M, Nakano K, Umeyama K, Sakai R, Takayanagi S, Takeishi T, Fukuda T, Yashima S, Maeda A, Eguchi H, Okuyama H, Nagaya M, Nagashima H. Generation of α1,3-galactosyltransferase and cytidine monophospho-N-acetylneuraminic acid hydroxylase gene double-knockout pigs. J Reprod Dev. 2015;61(5):449-57. doi: 10.1262/jrd.2015-058. Epub 2015 Jul 26. PubMed PMID: 26227017; PubMed Central PMCID: PMC4623151.
16: Shi Y, Xu X, Fang M, Zhang M, Li Y, Gillespie B, Yorke S, Yang N, McKew JC, Gahl WA, Huizing M, Carrillo-Carrasco N, Wang AQ. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Sep 1;1000:105-11. doi: 10.1016/j.jchromb.2015.07.018. Epub 2015 Jul 17. PubMed PMID: 26218770; PubMed Central PMCID: PMC4544686.
17: Pascolutti M, Madge PD, Thomson RJ, von Itzstein M. Access to 3-O-Functionalized N-Acetylneuraminic Acid Scaffolds. J Org Chem. 2015 Aug 7;80(15):7746-51. doi: 10.1021/acs.joc.5b00992. Epub 2015 Jul 14. PubMed PMID: 26118975.
18: Taguchi R, Minami A, Matsuda Y, Takahashi T, Otsubo T, Ikeda K, Suzuki T. Preferential Accumulation of 14C-N-Glycolylneuraminic Acid over 14C-N-Acetylneuraminic Acid in the Rat Brain after Tail Vein Injection. PLoS One. 2015 Jun 22;10(6):e0131061. doi: 10.1371/journal.pone.0131061. eCollection 2015. PubMed PMID: 26098915; PubMed Central PMCID: PMC4476740.
19: Ji W, Sun W, Feng J, Song T, Zhang D, Ouyang P, Gu Z, Xie J. Characterization of a novel N-acetylneuraminic acid lyase favoring N-acetylneuraminic acid synthesis. Sci Rep. 2015 Mar 23;5:9341. doi: 10.1038/srep09341. PubMed PMID: 25799411.
20: Colombo R, Anastasia M, Rota P, Allevi P. Correction: The first synthesis of N-acetylneuraminic acid 1,7-lactone. Chem Commun (Camb). 2015 Mar 18;51(22):4719. doi: 10.1039/c5cc90091c. PubMed PMID: 25689612.

Explore Compound Types